2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a chlorophenyl group, an oxoimidazolidinyl moiety, and a quinolinyl acetamide segment. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 3-chlorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Introduction of the Quinolinyl Group: The quinolinyl group is introduced through a nucleophilic substitution reaction, where 8-aminoquinoline reacts with the imidazolidinone intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide: shares structural similarities with other imidazolidinone and quinoline derivatives.
This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and exhibit a range of biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-6-2-7-16(12-15)25-11-10-24(20(25)27)13-18(26)23-17-8-1-4-14-5-3-9-22-19(14)17/h1-9,12H,10-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFJJDMBDDSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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